2-(4-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
説明
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-16-2-6-18(7-3-16)31-23-21(27-28-31)22(25-15-26-23)30-12-10-29(11-13-30)20(32)14-33-19-8-4-17(24)5-9-19/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWGMKDPWMTPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The compound, 2-(4-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle. This results in the inhibition of cell proliferation, particularly in cancer cells that rely on CDK2 for uncontrolled growth.
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle regulation pathway. This leads to a halt in the G1-S transition, preventing DNA replication and cell division. The downstream effects include apoptosis or programmed cell death, especially in cancer cells.
生物活性
The compound 2-(4-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of triazole derivatives and is characterized by its unique structural features that may confer various pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C25H26ClN7O
- Molecular Weight : 492.0 g/mol
- Structural Features :
- A chlorophenoxy group , which is known for enhancing lipophilicity and biological activity.
- A triazolopyrimidine core , which has been associated with diverse biological activities, including antimicrobial and anticancer effects.
- A piperazine ring , which often increases binding affinity to biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Triazole derivatives have shown promising activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values indicating effective inhibition at micromolar concentrations .
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 27.3 |
Antimicrobial Activity
The presence of the triazole moiety in the compound suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of pathogenic bacteria, indicating that this compound could also exhibit such activity.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Receptor Binding : The piperazine ring enhances the binding affinity to various receptors, potentially influencing pathways involved in cell proliferation and apoptosis.
- Nucleoside Transporter Inhibition : Compounds with similar structures have been noted for their ability to inhibit nucleoside transporters, which play critical roles in cellular metabolism and cancer progression .
Case Studies
Several studies have investigated the biological activity of triazole derivatives:
- Study on Cytotoxicity : A study evaluated several triazole derivatives against human malignant cell lines (MCF-7 and Bel-7402). Results indicated that specific derivatives exhibited potent cytotoxicity, suggesting structural modifications could enhance efficacy .
- Antimicrobial Screening : Another research effort focused on the antibacterial properties of triazole derivatives, revealing significant activity against common bacterial strains compared to standard antibiotics .
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazolopyrimidine-piperazine derivatives with variations in substituents on the phenoxy and aryl-triazole groups. Below is a detailed comparison with key analogs:
Table 1: Structural and Property Comparison
*Calculated based on molecular formula (C₂₄H₂₃ClN₇O₂).
†Derived from molecular formula in (C₂₃H₂₂FN₇O₂).
‡Estimated for C₂₅H₂₆N₇O₃.
Electronic and Steric Effects
- Its larger atomic radius compared to fluorine () may improve van der Waals interactions but increase steric hindrance .
- Fluorine () : Smaller size and higher electronegativity reduce steric bulk while maintaining electronic effects, possibly improving metabolic stability .
- Methoxy Groups () : Electron-donating methoxy substituents (para or meta) increase solubility but may reduce membrane permeability. The 3-methoxy isomer () offers distinct spatial orientation compared to para-substituted analogs .
Pharmacokinetic Implications
- Lipophilicity : The p-tolyl group (Target Compound) and ethoxy substituent () enhance lipophilicity (logP), favoring blood-brain barrier penetration. In contrast, methoxy groups () improve aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
